molecular formula C7H12N2O2 B13107540 5-Isobutoxyisoxazol-3-amine

5-Isobutoxyisoxazol-3-amine

Cat. No.: B13107540
M. Wt: 156.18 g/mol
InChI Key: PJNRMTLUIGHWLX-UHFFFAOYSA-N
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Description

5-Isobutoxyisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxyisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde, molecular iodine, and hydroxylamine . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on optimizing yield and reducing costs. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced toxicity . These methods often employ readily available starting materials and mild reaction conditions to produce high yields of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Isobutoxyisoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Substitution reactions often involve the replacement of the isobutoxy group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Isobutoxyisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-(2-methylpropoxy)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H12N2O2/c1-5(2)4-10-7-3-6(8)9-11-7/h3,5H,4H2,1-2H3,(H2,8,9)

InChI Key

PJNRMTLUIGHWLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NO1)N

Origin of Product

United States

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